The Chemical and Mechanistic Profile of Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate
The Chemical and Mechanistic Profile of Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate
Executive Summary
For researchers and drug development professionals seeking the exact chemical identifier, the CAS registry number for methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate is 952182-99-9 [1]. This compound, also formally indexed as methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzenecarboxylate, represents a highly versatile biaryl building block in modern medicinal chemistry.
This whitepaper provides an in-depth technical analysis of CAS 952182-99-9, detailing its physicochemical properties, the causality behind its synthetic methodologies, and its strategic utility in fragment-based drug discovery (FBDD) and antimicrobial research.
Chemical Identity & Physicochemical Profiling
The molecular architecture of CAS 952182-99-9 consists of a 1,5-benzodioxepin ring system covalently linked to a methyl benzoate moiety via a C-C biaryl bond. This structural combination is highly valued because the seven-membered dioxepin ring introduces unique conformational flexibility and hydrogen-bond acceptor capabilities, while the ester group provides a synthetic handle for downstream derivatization.
Table 1: Physicochemical and Structural Data [1, 2]
| Property | Value/Description |
| Chemical Name | Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate |
| CAS Registry Number | 952182-99-9 |
| Molecular Formula | C₁₇H₁₆O₄ |
| Molecular Weight | 284.31 g/mol |
| Structural Class | Biaryl ester / Benzodioxepine |
| Key Derivatives | Carboxylic Acid (CAS: 952183-13-0); Carbohydrazide (CAS: 952183-14-1) |
| Primary Utility | Pharmacophore building block, Cross-coupling intermediate |
The Strategic Role of the Benzodioxepin Scaffold in Drug Discovery
In rational drug design, the 3,4-dihydro-2H-1,5-benzodioxepin scaffold acts as a privileged structure. Its inclusion in a molecular framework serves several mechanistic purposes:
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Conformational Modulation: Unlike rigid planar aromatic rings, the non-planar seven-membered heterocycle can adopt multiple puckered conformations. This allows the molecule to navigate complex enzymatic binding pockets, such as those found in Mycobacterium tuberculosis dihydrofolate reductase (MtDHFR) [4].
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Lipophilicity Tuning: The two oxygen heteroatoms reduce the overall lipophilicity (LogP) compared to purely carbocyclic analogs (like benzocycloheptene), thereby improving aqueous solubility and pharmacokinetic bioavailability.
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Target Engagement: The oxygen atoms act as localized electron-rich centers, facilitating critical hydrogen-bonding interactions with target amino acid residues in bacterial and parasitic enzymes [3].
Experimental Methodologies: Synthesis and Validation
The construction and subsequent derivatization of CAS 952182-99-9 rely on robust, self-validating catalytic systems. Below are the field-proven protocols for synthesizing the ester and converting it into its active carboxylic acid form.
Protocol 1: Synthesis via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol establishes the biaryl linkage between the benzodioxepin core and the benzoate moiety.
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Preparation of Reagents: In an oven-dried Schlenk flask under an argon atmosphere, combine 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine (1.0 equiv) and (4-(methoxycarbonyl)phenyl)boronic acid (1.2 equiv).
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Causality: A 20% molar excess of the boronic acid is utilized to compensate for potential protodeboronation, a common side reaction where the boronic acid degrades into the corresponding arene before transmetalation can occur.
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Catalyst and Base Addition: Add Pd(dppf)Cl₂ (0.05 equiv) and anhydrous potassium carbonate (K₂CO₃, 3.0 equiv).
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Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the final reductive elimination step of the catalytic cycle. K₂CO₃ is essential to activate the boronic acid by forming an electron-rich, nucleophilic boronate complex.
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Solvent System: Introduce a degassed mixture of 1,4-dioxane and water (4:1 v/v).
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Causality: The biphasic nature of the reaction requires a miscible solvent system. Dioxane effectively solubilizes the organic precursors, while water is critical for dissolving the inorganic base and facilitating the transmetalation step.
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Reaction Execution: Heat the mixture to 90°C for 12 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (4:1) eluent.
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Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography to yield pure CAS 952182-99-9.
Protocol 2: Saponification to the Active Carboxylic Acid (CAS 952183-13-0)
For biological screening, the methyl ester is often a prodrug or synthetic intermediate that must be hydrolyzed to the free carboxylic acid.
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Solubilization: Dissolve CAS 952182-99-9 in a THF/MeOH/H₂O (2:1:1) solvent mixture.
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Causality: This specific ternary solvent system ensures that the lipophilic ester remains completely dissolved (via THF/MeOH) while providing the necessary aqueous environment for the nucleophilic acyl substitution.
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Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 equiv) and stir at room temperature for 4 hours.
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Causality: LiOH is selected over NaOH or KOH due to its milder basicity and superior solubility in organic-heavy solvent mixtures, preventing unwanted side reactions or ring-opening of the dioxepin moiety.
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Isolation: Evaporate the organic solvents under reduced pressure. Dilute the remaining aqueous layer with distilled water and acidify to pH 2-3 using 1M HCl.
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Causality: Protonating the intermediate lithium carboxylate salt forces the precipitation of the highly pure, water-insoluble free carboxylic acid (CAS 952183-13-0). Filter, wash with cold water, and dry under high vacuum.
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Downstream Applications and Target Pathways
Once synthesized, methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate serves as a critical junction in drug discovery pipelines. By converting the ester into amides, hydrazides, or free acids, researchers have successfully targeted bacterial fatty acid biosynthesis (FabH inhibitors) [3] and malarial replication pathways.
The logical relationship between the synthesis of CAS 952182-99-9 and its downstream pharmaceutical applications is visualized below.
Workflow of Benzodioxepin-based drug discovery and synthesis.
References
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NextSDS. "methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzenecarboxylate - Chemical Substance Information". NextSDS Database. URL:[Link]
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Yan, et al. "Synthetic Optimization and Antibacterial Activity of Novel Benzodioxepine-Biphenyl Amide Derivatives". Acta Chimica Slovenica, ResearchGate (2024). URL: [Link]
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Dias, et al. "Using a fragment-based approach to identify novel chemical scaffolds targeting the dihydrofolate reductase (DHFR) from Mycobacteria". bioRxiv (2020). URL: [Link]
